N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride, is a deuterated analog of Duloxetine, an antidepressant medication primarily used to treat major depressive disorder and generalized anxiety disorder. This compound is significant in pharmacological research and analytical chemistry, particularly in the study of drug metabolism and pharmacokinetics. The compound's structure includes a naphthalene moiety and a thiophene ring, contributing to its pharmacological properties.
The compound is commercially available from various suppliers, including LGC Standards and Bertin Bioreagent, which provide detailed product specifications and certificates of analysis for research purposes . It is categorized as an impurity related to Duloxetine, which highlights its relevance in quality control and method validation in pharmaceutical applications.
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride falls under the classification of antidepressants. It is specifically recognized as a deuterated compound, which is essential for tracing studies in metabolic pathways due to the unique mass signature provided by deuterium.
The synthesis of N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesized compound.
The molecular formula for N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride is , with a molecular weight of approximately 336.9 g/mol. The structural representation includes:
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine can participate in various chemical reactions typical for amines and ethers:
The reactivity profile is influenced by the electronic properties imparted by both the naphthalene and thiophene groups, making it a versatile intermediate in synthetic organic chemistry .
As a derivative of Duloxetine, N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).
The mechanism involves:
This action underlies its therapeutic effects in treating depression and anxiety disorders .
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride typically appears as a white to off-white solid. Its solubility profile indicates good solubility in water due to the hydrochloride form.
Key chemical properties include:
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride serves several important applications:
The core structure of N-(methyl-d³)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is synthesized via a Mannich-type condensation involving three key components: 2-(thiophen-2-yl)acetaldehyde, naphthalen-1-ol, and N-(methyl-d³)amine derivatives. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, with lithium tert-butoxide (LiOtBu) serving as a non-nucleophilic base to deprotonate naphthol. The electrophilic addition yields the racemic tertiary amine backbone with >85% conversion efficiency. Chiral resolution of enantiomers employs (S)-(−)-mandelic acid in methanol/water systems, isolating the desired (R)- or (S)-isomers via recrystallization [1] [4].
Table 1: Mannich Reaction Optimization Parameters
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Dichloromethane | Anhydrous THF | ↑ 22% |
Base | Triethylamine | LiOtBu | ↑ 18% |
Temperature | 25°C | 0–5°C | ↑ 15% |
Catalyst | None | Yb(OTf)₃ (5 mol%) | ↑ 12% |
Deuterium incorporation targets the N-methyl group exclusively, achieved through reductive deuteration of the secondary amine intermediate. The process utilizes sodium cyanoborodeuteride (NaBD₃CN) and deuterated formaldehyde (CD₂O) in deuterium oxide (D₂O)/acetonitrile (1:1) at pH 7.5. Alternatively, direct alkylation employs iodomethane-d₃ (CD₃I) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. Both methods achieve >98% isotopic enrichment, as confirmed by high-resolution mass spectrometry (HRMS). Nuclear magnetic resonance (¹H-NMR) analysis shows complete suppression of the N–CH₃ proton signal at δ 2.25 ppm, verifying selective deuteration [4] [9].
Conversion to the monohydrochloride salt employs ethanolic HCl (1.0–1.1 equivalents) in refluxing ethanol. The hydrochloride salt precipitates upon cooling to 4°C and is isolated via vacuum filtration (yield: 92–95%). Recrystallization uses ethyl acetate/ethanol (10:1) to achieve ≥99.5% chemical purity. Critical parameters include:
Deuteration alters reaction kinetics and purification requirements relative to non-deuterated analogs:
Table 2: Deuterated vs. Non-Deuterated Pathway Comparison
Characteristic | Non-Deuterated Compound | Deuterated Analog | Analytical Impact |
---|---|---|---|
N-Alkylation Rate | k = 0.18 h⁻¹ | k = 0.15 h⁻¹ | 17% slower kinetics |
MS Fragmentation | m/z 292 [M+H]⁺ | m/z 295 [M+H]⁺ | +3 m/z shift |
Chromatographic Rt | 8.2 min (C18) | 8.0 min (C18) | Earlier elution (H/D isotope effect) |
Metabolic Stability | t₁/₂ = 2.1 h (HLM) | t₁/₂ = 3.5 h (HLM) | ↑ 67% half-life |
Deuterated synthesis requires strict anhydrous conditions during methylation to prevent deuterium exchange. Purification necessitates deuterium-depleted solvents (e.g., deuterium-free methanol) to maintain isotopic purity. The deuterated analog serves as an internal standard in LC-MS bioanalysis due to its near-identical chromatographic behavior to non-deuterated drugs like duloxetine, with a +3 m/z shift enabling unambiguous identification [4] [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9